5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid
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Overview
Description
5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(N,N-Dimethylamino)benzaldehyde and 3-methyl-5-oxovaleric acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate enzyme activity or receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylamino)benzoic acid
- 4-(N,N-Dimethylamino)phenylacetic acid
- 4-(N,N-Dimethylamino)phenylpropionic acid
Uniqueness
5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid is unique due to its specific structural features, such as the valeric acid backbone and the presence of both a dimethylamino group and a carbonyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(9-14(17)18)8-13(16)11-4-6-12(7-5-11)15(2)3/h4-7,10H,8-9H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNQRRQNYLYJGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)N(C)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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